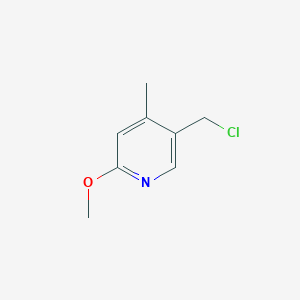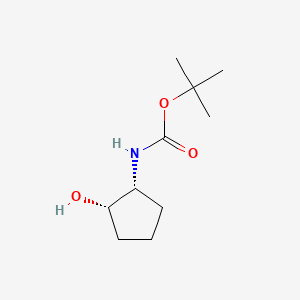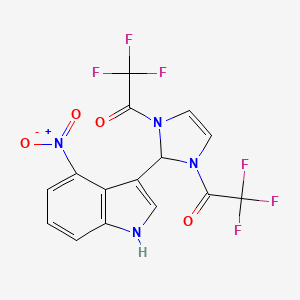
5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine, also known as CMMP, is a chemical compound that belongs to the pyridine family. It is widely used in scientific research due to its unique properties and potential applications. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of pyrrolin-2-ones, showcasing its versatility in forming useful adducts for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, its derivatives, such as 2-methoxy- and 2-morpholino pyridine compounds, have been explored for their high emissive fluorophores properties in solution and the solid state, indicating its potential in developing new photoluminescent materials (Hagimori et al., 2019).
Improvement in Synthesis Methods
- Innovations in synthesis methods for related compounds, like 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, demonstrate the ongoing research to enhance yields and selectivity, suggesting areas where 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine could similarly benefit (Xia Liang, 2007).
Photophysical Studies
- The study of 2-pyridone tautomeric analogs, including methoxypyridine derivatives, has revealed significant insights into their spectroscopic properties and fluorescence, hinting at the potential applications of this compound in photophysical and photochemical studies (Masayori Hagimori et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various biochemical pathways and cellular structures .
Mode of Action
It’s worth noting that similar compounds are known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura (sm) coupling reactions, which involve the formation of carbon-carbon bonds .
Result of Action
Similar compounds are known to cause various physiological effects, including toxicity to aquatic life, serious eye damage, skin irritation, allergic skin reactions, and respiratory irritation .
Action Environment
The action, efficacy, and stability of 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine can be influenced by various environmental factors. For instance, the compound is known to be harmful to aquatic life, indicating that its presence in water bodies could have detrimental effects .
Análisis Bioquímico
Biochemical Properties
5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo nucleophilic substitution reactions at the benzylic position . This compound can interact with enzymes that facilitate such reactions, leading to the formation of different products. The nature of these interactions often involves the formation of covalent bonds between the compound and the enzyme’s active site, resulting in enzyme inhibition or activation.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting the overall function and health of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes or proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. For instance, the compound’s interaction with nucleophilic sites on enzymes can lead to the formation of covalent bonds, altering the enzyme’s activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, its interaction with specific enzymes can result in the formation of metabolites that influence cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. This interaction can affect the compound’s localization and accumulation within specific cellular compartments, influencing its overall efficacy .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
5-(chloromethyl)-2-methoxy-4-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-8(11-2)10-5-7(6)4-9/h3,5H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOSCJVJSJJGLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355215-51-8 |
Source


|
| Record name | 5-(chloromethyl)-2-methoxy-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)

